molecular formula C17H17ClN4O2S B11014295 1-(3-chlorophenyl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-5-oxopyrrolidine-3-carboxamide

1-(3-chlorophenyl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11014295
M. Wt: 376.9 g/mol
InChI Key: XZPCTCLTZKDYMZ-UHFFFAOYSA-N
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Description

This compound features a hybrid heterocyclic scaffold combining a thieno[3,4-c]pyrazole core, a 5-oxopyrrolidine ring, and a 3-chlorophenyl substituent. The thieno-pyrazole moiety contributes to its planar aromaticity, while the pyrrolidone introduces conformational flexibility. Such structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring both rigid and flexible binding motifs .

Properties

Molecular Formula

C17H17ClN4O2S

Molecular Weight

376.9 g/mol

IUPAC Name

1-(3-chlorophenyl)-N-(2-methyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C17H17ClN4O2S/c1-21-16(13-8-25-9-14(13)20-21)19-17(24)10-5-15(23)22(7-10)12-4-2-3-11(18)6-12/h2-4,6,10H,5,7-9H2,1H3,(H,19,24)

InChI Key

XZPCTCLTZKDYMZ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C2CSCC2=N1)NC(=O)C3CC(=O)N(C3)C4=CC(=CC=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the thieno[3,4-c]pyrazol core, the introduction of the chlorophenyl group, and the formation of the pyrrolidine carboxamide. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield, purity, and cost-effectiveness while ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

1-(3-chlorophenyl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The compound’s closest analogs include:

5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde (): Shares a chlorophenyl group and pyrazole core but replaces the thieno-pyrazole with a trifluoromethyl-substituted pyrazole. The sulfanyl and aldehyde groups introduce distinct electronic and steric properties.

1-(3-Chlorophenyl)-N-ethyl-5-methoxy-1H-pyrazole-3-carboxamide (): Retains the chlorophenyl and carboxamide groups but lacks the fused thieno ring and pyrrolidone, instead featuring a methoxy-pyrazole and ethylamide side chain.

Key Differences

Property Target Compound 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde 1-(3-Chlorophenyl)-N-ethyl-5-methoxy-1H-pyrazole-3-carboxamide
Core Structure Thieno[3,4-c]pyrazole fused with pyrrolidone Trifluoromethyl-pyrazole with sulfanyl and aldehyde Methoxy-pyrazole with ethylamide
Flexibility Moderate (pyrrolidone allows conformational mobility) Rigid (planar pyrazole with bulky substituents) Low (methoxy and ethyl groups limit flexibility)
Electron-Deficient Regions Thieno-pyrazole enhances π-π stacking; carboxamide supports H-bonding Trifluoromethyl and sulfanyl groups increase electrophilicity Methoxy group provides weak electron-donating effects

Computational Insights

  • AutoDock4 Analysis (): Docking simulations suggest the target compound’s thieno-pyrazole system exhibits stronger van der Waals interactions with hydrophobic enzyme pockets compared to the trifluoromethyl-pyrazole analog. The pyrrolidone’s flexibility may improve binding entropy in dynamic targets.
  • Electron Localization Function (ELF) (): ELF analysis via Multiwfn () highlights localized electron density around the thieno sulfur and pyrazole nitrogen atoms, favoring nucleophilic interactions. In contrast, the methoxy group in the ethylamide analog shows diffuse electron distribution, reducing reactivity .

Data Tables

Table 1: Structural and Electronic Comparison

Compound Molecular Weight (g/mol) LogP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors
Target Compound ~395.8 2.9 2 5
5-(3-Chlorophenylsulfanyl)-...-carbaldehyde ~352.7 3.5 1 4
1-(3-Chlorophenyl)-N-ethyl-...-carboxamide ~323.8 2.4 1 3

Table 2: Computational Binding Affinities (AutoDock4)

Compound Binding Energy (kcal/mol) Estimated Ki (nM)
Target Compound -9.2 220
5-(3-Chlorophenylsulfanyl)-...-carbaldehyde -7.8 1,900
1-(3-Chlorophenyl)-N-ethyl-...-carboxamide -6.5 15,000

Biological Activity

The compound 1-(3-chlorophenyl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-5-oxopyrrolidine-3-carboxamide , also known as a thieno[3,4-c]pyrazole derivative, has garnered attention in recent years due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and specific applications in various fields such as anti-inflammatory and anticancer research.

Chemical Structure and Properties

The molecular formula of the compound is C17H17ClN4O2SC_{17}H_{17}ClN_{4}O_{2}S with a molecular weight of approximately 367.85 g/mol. The structure features a thieno[3,4-c]pyrazole core linked to a pyrrolidine ring and a carboxamide group, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC17H17ClN4O2SC_{17}H_{17}ClN_{4}O_{2}S
Molecular Weight367.85 g/mol
Structural FeaturesThieno[3,4-c]pyrazole core, Pyrrolidine ring, Carboxamide group

Anti-inflammatory Activity

Recent studies have indicated that this compound exhibits significant anti-inflammatory properties. It has been shown to modulate various inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation. For instance, it has been evaluated for its effects on cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.

Anticancer Potential

Research has also explored the anticancer potential of this compound. It is believed to interact with specific molecular targets that regulate cell proliferation and apoptosis. Preliminary findings suggest that it may induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that its activity may involve:

  • Enzyme Inhibition : Interaction with key enzymes involved in inflammatory and cancer pathways.
  • Receptor Modulation : Binding to receptors that mediate cellular responses to growth factors and hormones.

Study 1: Antioxidant Activity in Fish Models

A study conducted on the effects of thieno[3,4-c]pyrazole compounds on the red blood cells of Clarias gariepinus (African catfish) demonstrated promising results. The study assessed erythrocyte alterations as biological indicators after exposure to toxic substances like 4-nonylphenol. The results indicated that the thieno[3,4-c]pyrazole derivatives significantly reduced oxidative stress markers compared to control groups.

Table 2: Erythrocyte Alterations

Treatment GroupAltered Erythrocytes (%)
Control1 ± 0.3
4-Nonylphenol40.3 ± 4.87
Thieno[3,4-c]pyrazole Compound12 ± 1.03

Study 2: Inhibition of COX Enzymes

Another study focused on the inhibition of COX enzymes by this compound revealed a dose-dependent response. The results indicated that higher concentrations of the compound led to a significant decrease in COX-2 activity, suggesting its potential as an anti-inflammatory agent.

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